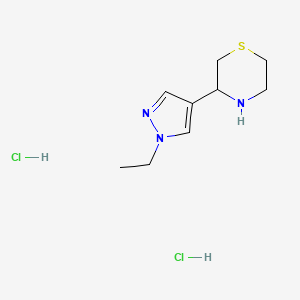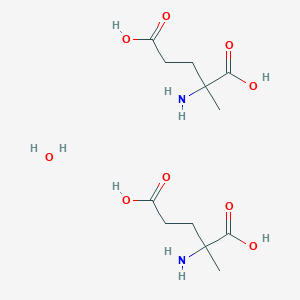
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride
Übersicht
Beschreibung
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride, commonly known as 3CPF, is an important synthetic compound used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in water and other organic solvents. It has a wide range of applications in the pharmaceutical, agricultural, and chemical industries. This article provides an overview of 3CPF, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Fluoropyrrolidine derivatives are highlighted for their significance in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds offer a versatile platform for the development of inhibitors with potential therapeutic applications in treating diseases such as diabetes. The methodology employing stereospecific double fluorination demonstrates a reduction in synthetic steps, facilitating the preparation of fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).
Synthesis and Characterization
The synthesis and characterization of novel quinazolinone derivatives, including some with chlorophenyl and fluorophenyl groups, have been investigated for their potential anti-inflammatory and analgesic activities. These studies underscore the significance of such compounds in the development of new therapeutic agents (Farag et al., 2012).
Organic Synthesis
Research into the synthesis of 3-fluoropyrrolidines via intramolecular aminofluorination of homoallylic amines demonstrates the utility of these compounds in organic synthesis. These reactions involve Lewis acids and hypervalent iodine reagents, showcasing the chemical versatility and reactivity of fluoropyrrolidine derivatives (Cui et al., 2014).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates have been evaluated, with some compounds displaying significant antibacterial activity. This research contributes to the understanding of how structural modifications can impact the biological activity of fluorinated compounds (Arutyunyan et al., 2012).
Environmental and Material Sciences
In environmental sciences, fluoropyrrolidines and related compounds have been studied for the sonochemical degradation of aromatic pollutants. The effectiveness of ultrasound in mineralizing chlorophenols and other pollutants highlights the potential environmental applications of these compounds (Goskonda et al., 2002).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-3-fluoropyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNPEVNALHJREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)
![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)











